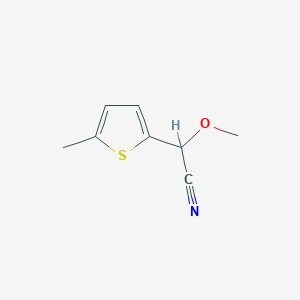

2-Methoxy-2-(5-methylthiophen-2-yl)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methoxy-2-(5-methylthiophen-2-yl)acetonitrile is an organic compound with the molecular formula C8H9NOS. It is characterized by the presence of a methoxy group, a nitrile group, and a thiophene ring with a methyl substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-(5-methylthiophen-2-yl)acetonitrile typically involves the reaction of 5-methylthiophene-2-carbaldehyde with methoxyacetonitrile in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{5-Methylthiophene-2-carbaldehyde} + \text{Methoxyacetonitrile} \xrightarrow{\text{Base}} \text{this compound} ]

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as described above. The key to industrial production lies in optimizing reaction conditions, such as temperature, pressure, and the choice of catalysts, to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methoxy-2-(5-methylthiophen-2-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of 2-methoxy-2-(5-methylthiophen-2-yl)acetonitrile exhibit significant anticancer properties. For instance, compounds synthesized from this base structure were tested against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). The results showed selective cytotoxicity towards HCT-116 cells with IC₅₀ values ranging from 7.1 to 11.9 μM, indicating strong potential for further development as anticancer agents .

| Compound ID | Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|---|

| 4g | HCT-116 | 7.1 | Induces cell cycle arrest at S and G2/M phases |

| 4a | HCT-116 | 10.5 | Interferes with DNA replication |

| 4c | HCT-116 | 11.9 | Induces apoptosis through oncogene repression |

2. Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. It demonstrates activity against cholinesterase enzymes, which are crucial for neurotransmission. The structure–activity relationship studies revealed that modifications to the methoxy group significantly enhance inhibitory activity .

Organic Synthesis Applications

1. Solvent in Reactions

As an acetonitrile derivative, this compound serves as an effective solvent and reagent in organic synthesis reactions. It has been utilized in amine-directed cyanomethylation reactions, yielding high product yields when combined with electron-withdrawing groups .

2. Intermediate in Synthesis

The compound acts as an important intermediate for synthesizing various thienobenzo-triazoles, which have shown promise as dual inhibitors of anaplastic lymphoma kinase and bromodomain proteins . This highlights its versatility in generating complex molecular architectures.

Material Science Applications

Research indicates that derivatives of this compound can be used in developing new materials with specific electronic properties due to the presence of the thiophene moiety. The ability to tune the electronic characteristics through substitution patterns allows for applications in organic electronics and photovoltaics.

Case Studies

Case Study 1: Anticancer Efficacy

A study involving a series of synthesized compounds based on this compound demonstrated their efficacy against multiple cancer cell lines, particularly focusing on their selective action against HCT-116 cells. The compounds were evaluated for their ability to induce cell cycle arrest and apoptosis, showcasing a promising avenue for cancer therapy development .

Case Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition profile of derivatives of this compound revealed that specific modifications could lead to enhanced activity against cholinesterase enzymes, suggesting potential applications in treating neurological disorders where cholinesterase inhibition is beneficial .

Mécanisme D'action

The mechanism of action of 2-Methoxy-2-(5-methylthiophen-2-yl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Acetyl-5-methylthiophene: Similar in structure but with an acetyl group instead of a methoxy and nitrile group.

5-Methoxy-2-benzimidazolethiol: Contains a methoxy group and a thiophene ring but differs in the rest of the structure.

Uniqueness

2-Methoxy-2-(5-methylthiophen-2-yl)acetonitrile is unique due to the combination of its methoxy, nitrile, and thiophene moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Activité Biologique

2-Methoxy-2-(5-methylthiophen-2-yl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₉H₉NOS

- Molecular Weight : 181.24 g/mol

- Functional Groups : Methoxy group, nitrile group, and thiophene ring.

Mechanisms of Biological Activity

Research indicates that compounds containing thiophene rings often exhibit significant biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The biological activity of this compound is hypothesized to be linked to its ability to interact with various biological targets, including enzymes and receptors.

Inhibition of Key Enzymes

One study highlighted the importance of structure in determining the inhibitory potency of similar compounds on various enzymes. For instance, inhibitors targeting macrophage migration inhibitory factor (MIF) demonstrated promising results, suggesting that modifications in the thiophene structure can enhance biological activity.

Structure-Activity Relationships (SAR)

The SAR studies on related thiophene derivatives provide insights into how structural modifications can enhance biological efficacy. Key findings include:

| Compound | IC₅₀ (μM) | Biological Target |

|---|---|---|

| R110 | 15 ± 0.8 | MIF |

| 5d | 1.0 | MIF2 |

| 4-CPPC | 27 | MIF2 |

These results indicate that the introduction of specific substituents can significantly alter the inhibitory potency against target enzymes, particularly in cancer cell lines.

Anti-Cancer Activity

In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. For example, one study reported that derivatives with thiophene rings inhibited the proliferation of non-small cell lung cancer cells through mechanisms involving cell cycle arrest and apoptosis induction.

Anti-inflammatory Properties

Another area of research focused on the anti-inflammatory potential of thiophene derivatives. Compounds with similar structures have been shown to reduce nitric oxide production in macrophages, indicating their potential use as anti-inflammatory agents.

Propriétés

IUPAC Name |

2-methoxy-2-(5-methylthiophen-2-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c1-6-3-4-8(11-6)7(5-9)10-2/h3-4,7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXOYKFYDGSXERX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(C#N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.